molecular formula C22H25NO4 B2686573 ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate CAS No. 537010-85-8

ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

Cat. No.: B2686573
CAS No.: 537010-85-8
M. Wt: 367.445
InChI Key: BFSXYBGOWVPGAE-UHFFFAOYSA-N
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Description

Ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0²,⁶.0⁷,¹²]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a polycyclic heterocyclic compound featuring a fused tetracyclic core with oxygen (dioxa) and nitrogen (aza) heteroatoms. The structure includes a butyl group at position 9, a methyl substituent at position 4, and an ethyl ester moiety at position 3.

Key structural attributes:

  • Heteroatoms: 3,11-dioxa (oxygen bridges) and 9-aza (nitrogen) within the tetracyclic framework.
  • Substituents: A bulky butyl group enhances lipophilicity, while the ethyl ester may influence metabolic stability .
  • Ring system: The heptadeca-hexaene backbone implies conformational rigidity, which could affect binding to biological targets .

Properties

IUPAC Name

ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-6-11-23-12-17-19-18(22(24)25-5-2)14(3)27-21(19)16-10-8-7-9-15(16)20(17)26-13-23/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSXYBGOWVPGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C3=CC=CC=C3C4=C2C(=C(O4)C)C(=O)OCC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include cyclization reactions, esterification, and functional group modifications. Detailed synthetic routes and reaction conditions are often proprietary and can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the application, but common mechanisms include binding to enzymes or receptors, modulating signaling pathways, and altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitrogen-oxygen heterocycles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural Comparison of Azatetracyclic Derivatives

Compound Name Heteroatoms Substituents Functional Groups Key Properties/Applications
Target Compound (ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[...]-5-carboxylate) 3,11-dioxa, 9-aza 9-butyl, 4-methyl, 5-ethyl ester Ester Hypothetical: Anticancer, enzyme inhibition
9-Aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one derivatives 3,7-dithia, 5-aza Aryl groups, ketone Ketone, thioether Antibacterial, antifungal activity
Methyl 12-hydroxy-10-[...]-11-oxa-3-azahexacyclo[...]henicosa-pentaene-9-carboxylate 11-oxa, 3-aza Hydroxy, methyl ester Ester, hydroxyl Structural rigidity for crystallography
(2S,5S,6R)-5-(4-Methylphenyl)-3-phenyl-4,8-dioxa-3-azatricyclo[...]trideca-triene-6-carbonitrile 4,8-dioxa, 3-aza Phenyl, nitrile Nitrile Potential CNS activity (inference from nitrile group)

Table 2: Functional Group Impact on Reactivity

Functional Group Compound Example Reactivity/Stability Implications
Ethyl ester Target compound Hydrolysis-prone; may act as a prodrug for carboxylic acid
Nitrile Carbonitrile derivative Metabolic stability; resistance to hydrolysis
Thioether Dithia-azatetracyclo derivatives Enhanced lipophilicity; potential for redox-mediated toxicity

Key Findings:

Heteroatom Influence :

  • The target compound’s 3,11-dioxa system contrasts with sulfur-containing analogs (e.g., 3,7-dithia derivatives ). Oxygen bridges likely reduce lipophilicity compared to thioethers but improve hydrogen-bonding capacity.
  • The 9-aza nitrogen may participate in hydrogen bonding or act as a proton acceptor, similar to 3-aza/5-aza systems in other derivatives .

The ethyl ester at position 5 contrasts with nitrile or ketone groups in related compounds, suggesting divergent metabolic pathways .

Synthetic and Analytical Methods :

  • Crystallographic tools like SHELX and ORTEP-3 are critical for resolving such complex structures, as seen in analogous compounds .
  • NMR and UV spectroscopy (as applied to Zygocaperoside in ) are likely essential for validating the target compound’s structure.

Biological Activity

Ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a complex organic compound with significant biological activity due to its unique structural features. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a tetracyclic structure characterized by:

  • Imidazole ring: This moiety is known for its ability to coordinate with metal ions and interact with various biological targets.
  • Multiple oxygen and nitrogen atoms: These functional groups enhance the compound's reactivity and biological interactions.
  • Hydrophobic regions: The butyl and methyl groups contribute to the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptor sites.
  • Metal Ion Coordination: The imidazole ring facilitates binding to metal ions, influencing enzymatic activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth at varying concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity

Cytotoxic assays reveal that the compound has selective toxicity towards cancer cell lines while sparing normal cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
Normal Human Fibroblasts>100

Case Studies

  • Case Study 1: Anticancer Activity
    • A study conducted on MCF7 cells demonstrated that treatment with ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca resulted in apoptosis via the activation of caspase pathways.
  • Case Study 2: Antimicrobial Efficacy
    • In a clinical setting, formulations containing this compound were tested against resistant strains of Staphylococcus aureus, showing promising results that support further development into topical applications.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:

  • Synthesis Improvements: New synthetic routes have been developed to increase yield and purity.
  • Structure-Activity Relationship (SAR): Investigations into how modifications to the core structure affect biological activity are ongoing.

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